Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate
Description
Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate is a piperidine derivative featuring a 3-chlorobenzyl substituent on the piperidine nitrogen and a methyl ester at the 4-position. This compound has been historically utilized in pharmaceutical and agrochemical research, as indicated by its inclusion in CymitQuimica’s catalog (Ref: 10-F620803).
Properties
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYFEHYBVJLJIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
The most widely reported method involves alkylating a piperidine-4-carboxylic acid derivative with 3-chlorobenzyl halides. The synthesis proceeds as follows:
Step 1: Nitrogen Protection
Piperidine-4-carboxylic acid is first protected at the nitrogen to prevent undesired side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyl (Bn). For example, Boc protection is achieved using di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Step 2: Alkylation
The protected piperidine is then alkylated with 3-chlorobenzyl bromide or chloride. This reaction typically employs a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) and a base such as potassium carbonate. The alkylation proceeds via an SN2 mechanism, yielding 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylic acid.
Step 3: Esterification
The carboxylic acid is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride). Alternatively, diazomethane can methylate the acid under anhydrous conditions.
Table 1: Representative Alkylation Conditions
| Parameter | Details |
|---|---|
| Protecting Group | Boc |
| Alkylating Agent | 3-Chlorobenzyl bromide |
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Reaction Temperature | 60–80°C |
| Yield (Alkylation Step) | 65–75% (estimated) |
Optimization of Reaction Conditions
Catalytic Systems
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Base vs. Lewis Acid Catalysis : Traditional alkylation relies on bases like K₂CO₃, which require elevated temperatures (60–80°C) and prolonged reaction times. In contrast, Lewis acids (e.g., BF₃·OEt₂) facilitate reactions at 0–30°C, minimizing side products.
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Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in alkylation, while dichloromethane is preferred for Lewis acid-mediated reactions due to its low coordinating ability.
Temperature and Time
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison
| Parameter | Direct Alkylation | Imidate Intermediate |
|---|---|---|
| Reaction Time | 24–36 hours | 6–8 hours |
| Temperature | 60–80°C | 0–30°C |
| Catalyst | Base (K₂CO₃) | Lewis Acid (BF₃·OEt₂) |
| Yield | 65–75% | 85–90% (estimated) |
| Scalability | Moderate | High |
The imidate route offers superior efficiency and yield, making it more suitable for industrial-scale production.
Industrial-Scale Production Considerations
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Cost-Effectiveness : 3-Chlorobenzyl bromide is commercially available but costly; trichloroacetonitrile offers a cheaper alternative for imidate formation.
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Safety : Diazomethane, used in esterification, poses explosion risks. Safer alternatives like methanol/sulfuric acid are preferred.
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Purification : Column chromatography is often required to isolate the final product, increasing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Case Study: Oxindole Derivatives
A notable application involves the synthesis of oxindole derivatives, which exhibit significant anticancer properties. These derivatives are synthesized using methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate as a core structure. Research indicates that these compounds demonstrate potent activity against several cancer cell lines, including those resistant to conventional therapies .
| Compound | Activity | Reference |
|---|---|---|
| Oxindole Derivative A | IC50 = 2.29 μM (compared to doxorubicin) | |
| Oxindole Derivative B | IC50 = 0.69 μM (HeLa cells) |
Case Study: N-substituted Acetamide Derivatives
Research focusing on N-substituted acetamide derivatives derived from this compound has demonstrated moderate antibacterial activity, particularly against Gram-negative bacteria. The synthesis involves multiple steps to modify the piperidine ring, enhancing its biological activity .
| Compound | Activity | Reference |
|---|---|---|
| Acetamide Derivative A | Moderate activity against Gram-negative strains | |
| Acetamide Derivative B | Higher potency than standard antibiotics |
Chemical Reactions Involved
The synthesis of this compound typically involves several key reactions:
- C-H Activation : This method enables the functionalization of piperidines through directed metal-catalyzed reactions.
- Asymmetric Hydrogenation : Used to create chiral centers in various derivatives, enhancing their pharmacological profiles.
These techniques are crucial for developing compounds with improved efficacy and specificity for their biological targets.
Future Directions and Research Opportunities
The ongoing research into this compound highlights its potential as a versatile scaffold for drug development. Future studies could focus on:
- Exploring additional modifications to enhance selectivity and reduce side effects.
- Investigating synergistic effects when combined with existing therapies.
- Expanding the scope of its applications beyond anticancer and antimicrobial uses.
Mechanism of Action
The mechanism of action of Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate: Substituent: 3-chlorobenzyl group. Molecular Formula: C₁₄H₁₆ClNO₂. Key Features: Moderate lipophilicity due to the chloro group; steric bulk from the benzyl moiety.
- Methyl 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-4-carboxylate (CAS 1443346-28-8): Substituent: 2-chloro-6-fluorobenzyl group. Molecular Formula: C₁₄H₁₇ClFNO₂. Key Features: Fluorine enhances electronegativity and metabolic stability; dual halogenation may improve target binding .
- Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate: Substituent: 4-chlorophenyl sulfonyl group. Molecular Formula: C₁₄H₁₇ClNO₄S. Key Features: Sulfonyl group increases polarity and hydrogen-bonding capacity; synthesized under basic aqueous conditions (pH 9–10) .
Ester Group Position and Backbone Modifications
- Methyl 1-methylpiperidine-3-carboxylate (CAS 1690-72-8): Structure: Methyl ester at C3; N-methyl substituent. Molecular Formula: C₈H₁₅NO₂.
- Methyl 1-(3-bromobenzoyl)piperidine-4-carboxylate (CAS 6600-14-2): Structure: 3-bromobenzoyl group at N; methyl ester at C4. Molecular Formula: C₁₄H₁₆BrNO₃. Key Features: Bromine increases molecular weight (326.186) and density (1.428 g/cm³); benzoyl group introduces ketone functionality, altering electronic properties .
Functional Group Additions
- Methyl 4-[({[(4-chlorophenyl)methyl]carbamoyl}amino)methyl]piperidine-1-carboxylate (CAS 1234949-01-9): Structure: Carbamoyl urea linkage; 4-chlorobenzyl group. Molecular Formula: C₁₆H₂₂ClN₃O₃. 3-chloro in the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the piperidine class of compounds, characterized by a piperidine ring substituted with a chlorophenyl group. The presence of the chlorophenyl moiety is significant as it can influence the compound's biological activity through electronic effects and steric hindrance.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert effects by:
- Modulating Enzyme Activity : The compound may inhibit enzymes involved in critical cellular processes, potentially leading to anticancer effects by disrupting cell proliferation pathways.
- Antimicrobial Activity : Research indicates that similar piperidine derivatives can interact with microbial cell membranes, compromising their integrity and exhibiting antimicrobial properties .
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of tumor growth in vivo models .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have demonstrated that piperidine derivatives exhibit varying degrees of antibacterial and antifungal activities. For example, some derivatives have shown minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4–10 | Strong antibacterial |
| Escherichia coli | 6–13 | Moderate antibacterial |
| Candida albicans | 3.125–100 | Variable antifungal |
Case Studies and Research Findings
- Anticancer Efficacy : A study conducted on human tumor xenografts in nude mice demonstrated that related piperidine compounds significantly inhibited tumor growth at well-tolerated doses, suggesting a promising avenue for cancer therapy .
- Antimicrobial Testing : In comparative studies, piperidine derivatives were tested against standard antibiotics like Cefotaxime. Results indicated that some derivatives had lower MIC values than Cefotaxime, showcasing their potential as effective antimicrobial agents .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine compounds revealed that modifications on the phenyl ring significantly influenced biological activity. Electron-withdrawing groups like chlorine enhance potency against certain pathogens while affecting cytotoxicity in cancer cells .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
